molecular formula C8H10ClN3O B15076620 N-benzoylguanidine hydrochloride CAS No. 3166-28-7

N-benzoylguanidine hydrochloride

Cat. No.: B15076620
CAS No.: 3166-28-7
M. Wt: 199.64 g/mol
InChI Key: TVAWJXOBZYWQNX-UHFFFAOYSA-N
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Description

N-benzoylguanidine hydrochloride is a nitrogen-containing heterocyclic compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has shown potential in various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoylguanidine hydrochloride typically involves the reaction of benzoyl chloride with guanidine hydrochloride. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzoylguanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzoylguanidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzoylguanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. The pathways involved include the inhibition of integrin receptors and other enzyme systems .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylguanidine hydrochloride
  • N-phenylguanidine hydrochloride
  • N-methylguanidine hydrochloride

Uniqueness

N-benzoylguanidine hydrochloride is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown higher efficacy in inhibiting certain enzymes and receptors, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

3166-28-7

Molecular Formula

C8H10ClN3O

Molecular Weight

199.64 g/mol

IUPAC Name

N-(diaminomethylidene)benzamide;hydrochloride

InChI

InChI=1S/C8H9N3O.ClH/c9-8(10)11-7(12)6-4-2-1-3-5-6;/h1-5H,(H4,9,10,11,12);1H

InChI Key

TVAWJXOBZYWQNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C(N)N.Cl

Origin of Product

United States

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